Uridine-d

Description

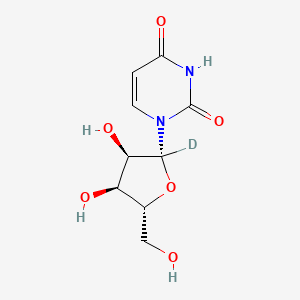

Uridine-d refers to deuterated derivatives of uridine, a ribonucleoside composed of uracil attached to a ribose ring (C₉H₁₂N₂O₆, MW = 244.20) . Deuterated forms, such as 5-Methyl this compound₄ (MW = 248.22), involve selective replacement of hydrogen atoms with deuterium, enhancing metabolic stability via the kinetic isotope effect. These compounds are critical in pharmacokinetic studies, tracer research, and drug development due to their prolonged half-life and reduced enzymatic degradation .

Properties

Molecular Formula |

C9H12N2O6 |

|---|---|

Molecular Weight |

245.21 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-2-deuterio-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i8D |

InChI Key |

DRTQHJPVMGBUCF-OATXHMITSA-N |

Isomeric SMILES |

[2H][C@@]1([C@@H]([C@@H]([C@H](O1)CO)O)O)N2C=CC(=O)NC2=O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Uridine-d can be synthesized through the reduction of uridine. The reduction process typically involves the use of a reducing agent such as sodium borohydride or catalytic hydrogenation. The reaction conditions include an appropriate solvent, such as methanol or ethanol, and a controlled temperature to ensure the selective reduction of the uridine molecule to dihydrouridine.

Industrial Production Methods: Industrial production of this compound involves the fermentation of microorganisms that naturally produce uridine. The fermentation process is optimized to enhance the yield of uridine, which is then chemically reduced to produce this compound. The purification process involves crystallization and chromatography techniques to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Uridine-d undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form uridine.

Reduction: As mentioned earlier, uridine can be reduced to form this compound.

Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl groups on the ribose moiety are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and catalytic hydrogenation are commonly used reducing agents.

Substitution: Reagents such as acyl chlorides and alkyl halides are used in substitution reactions.

Major Products Formed:

Oxidation: The major product is uridine.

Reduction: The major product is this compound.

Substitution: The products vary depending on the substituents introduced, such as acylated or alkylated uridine derivatives.

Scientific Research Applications

Uridine-d has a wide range of scientific research applications, including:

Chemistry: this compound is used as a building block in the synthesis of various nucleoside analogs and derivatives.

Biology: It plays a role in the study of RNA structure and function, particularly in understanding the folding and stability of transfer ribonucleic acids.

Mechanism of Action

Uridine-d exerts its effects by incorporating into RNA molecules, where it influences the structure and stability of the RNA. The presence of this compound in RNA can affect the folding and function of the RNA, leading to changes in gene expression and protein synthesis. The molecular targets of this compound include various RNA molecules, and the pathways involved are related to RNA processing and translation .

Comparison with Similar Compounds

Chemical Structures and Modifications

Uridine-d differs from its parent compound and other derivatives in isotopic substitution and functional group additions. Key comparisons include:

Key Observations :

- Isotopic Labeling : this compound₄ exhibits minimal structural deviation from uridine but significantly alters metabolic stability .

- Functional Additions : Phosphate (UMP, UDPG) or methyl groups (5-Methyluridine) expand biological roles, such as energy transfer (UMP) or antiviral activity (5-Methyluridine) .

Reaction Efficiency :

Pharmacokinetic Data :

| Compound | Half-life (hr) | Metabolic Pathway | Bioavailability (%) |

|---|---|---|---|

| Uridine | 1–2 | Hepatic/renal clearance | 20–30 |

| This compound₄ | 3–5 | Reduced CYP450 oxidation | 40–50 |

| UMP | 0.5–1 | Rapid dephosphorylation | <10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.